

Technical Support Center: Off-Target Effects of Ceritinib Dihydrochloride

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Compound of Interest		
Compound Name:	Ceritinib dihydrochloride	
Cat. No.:	B606605	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of **Ceritinib dihydrochloride** in various research models.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our ALK-negative cancer cell line upon treatment with Ceritinib. Is this a known phenomenon?

A1: Yes, this is a documented off-target effect. Ceritinib exhibits ALK-independent antiproliferative activity in various cancer cell lines.[1][2] This is attributed to its polypharmacology, meaning it inhibits multiple kinases beyond its primary target, ALK.[1][3]

Q2: What are the known off-target kinases of Ceritinib that could be responsible for the observed cytotoxicity in ALK-negative models?

A2: Ceritinib has been shown to inhibit several other kinases, including Insulin-like Growth Factor 1 Receptor (IGF-1R), Insulin Receptor (INSR), Focal Adhesion Kinase (FAK1), Ribosomal S6 Kinases (RSK1/2), FER, and Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2).[1] Inhibition of these kinases can impact critical cellular signaling pathways, leading to reduced cell viability.

Q3: We have noticed a significant increase in blood glucose levels in our animal models treated with Ceritinib. What is the molecular basis for this observation?

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A3: Hyperglycemia is a known clinical side effect of Ceritinib.[3][4][5] This is primarily due to the off-target inhibition of the Insulin Receptor (INSR).[3] Additionally, in silico studies suggest that Ceritinib may also inhibit Cdc2-like kinase 2 (CLK2), a component of hepatic insulin signaling, which can lead to increased gluconeogenesis and contribute to hyperglycemia.[6]

Q4: Can Ceritinib affect downstream signaling pathways other than those directly regulated by ALK?

A4: Yes. Due to its off-target kinase inhibition, Ceritinib can modulate multiple signaling pathways. For instance, inhibition of IGF-1R and FAK can lead to the downregulation of the PI3K/Akt/mTOR pathway.[7][8] It has also been observed to affect the JAK/STAT and MAPK signaling cascades.[9]

Q5: Are there any known synergistic effects of Ceritinib's off-target activity when combined with other anti-cancer agents?

A5: Yes, the polypharmacology of Ceritinib can be leveraged for synergistic therapeutic effects. For example, due to its impact on pathways regulating microtubules and the known role of the downstream effector YB1 in taxol resistance, Ceritinib has been shown to synergize with microtubule inhibitors like paclitaxel.[1]

Troubleshooting Guides

Problem 1: Inconsistent or no inhibition of off-target kinases (e.g., FAK1, RSK1/2) in our in vitro kinase assay.

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Possible Cause	Troubleshooting Step	
Incorrect ATP Concentration	Ensure the ATP concentration in your assay is at or near the Km for the specific kinase. High ATP concentrations can outcompete Ceritinib, an ATP-competitive inhibitor.	
Inactive Enzyme	Verify the activity of your recombinant kinase using a known potent inhibitor for that specific kinase as a positive control.	
Assay Buffer Composition	Check the pH and ionic strength of your assay buffer. Suboptimal buffer conditions can affect both enzyme activity and inhibitor binding.	
Ceritinib Dihydrochloride Solubility	Ensure complete solubilization of Ceritinib dihydrochloride in your chosen solvent (e.g., DMSO) before diluting it into the aqueous assay buffer. Precipitation can lead to lower effective concentrations.	

Problem 2: Unexpected activation of a downstream signaling pathway (e.g., paradoxical upregulation of p-ERK) upon Ceritinib treatment.

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Possible Cause	Troubleshooting Step	
Feedback Loop Activation	Inhibition of one pathway (e.g., PI3K/Akt) can sometimes lead to the compensatory activation of another (e.g., MAPK/ERK) through feedback mechanisms. Perform a time-course experiment to observe the kinetics of pathway activation and inhibition.	
Off-Target Effects on Phosphatases	While less common for kinase inhibitors, consider the possibility of off-target effects on protein phosphatases that could lead to a net increase in phosphorylation of certain substrates.	
Cellular Context	The signaling response to kinase inhibitors can be highly cell-type specific. Cross-reference your findings with published data for the same or similar cell lines.	

Problem 3: Discrepancy between in vitro kinase inhibition data and cellular activity.

Possible Cause	Troubleshooting Step	
Cellular Permeability and Efflux	Ceritinib's ability to reach its intracellular targets can be influenced by cell membrane permeability and the activity of drug efflux pumps.	
Intracellular ATP Concentration	The high intracellular concentration of ATP (~1-10 mM) can make it more challenging for ATP-competitive inhibitors to engage their targets compared to in vitro assays with lower ATP levels.	
Scaffolding Proteins and Complex Formation	In a cellular context, kinases exist in complex with other proteins, which can influence their conformation and accessibility to inhibitors.	



Quantitative Data Summary

Table 1: In Vitro IC50 Values of Ceritinib Against Off-Target Kinases

Kinase	IC50 (nM)	Reference
FAK1	~20	[1]
RSK1	~584	[1]
RSK2	~275	[1]
FER	5	[1]
CAMKK2	~26	[1]
IGF-1R	8	
INSR	7	

Experimental Protocols

Protocol 1: Western Blot Analysis of Off-Target Kinase Phosphorylation

This protocol is adapted from methodologies described in Kuenzi et al., 2018.

- 1. Cell Lysis:
- Culture cells to 70-80% confluency.
- Treat cells with desired concentrations of Ceritinib dihydrochloride for the specified duration (e.g., 3 hours).
- · Wash cells twice with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- · Scrape cells and collect the lysate.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.



- Collect the supernatant containing the protein lysate.
- 2. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA protein assay.
- 3. SDS-PAGE and Electrotransfer:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Load equal amounts of protein onto an SDS-PAGE gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- 4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against the phosphorylated and total forms
 of your target kinases (e.g., p-FAK (Y397), FAK, p-RSK (S380), RSK, p-Akt (S473), Akt)
 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- 5. Detection:
- Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is based on the methods described in Kuenzi et al., 2018.

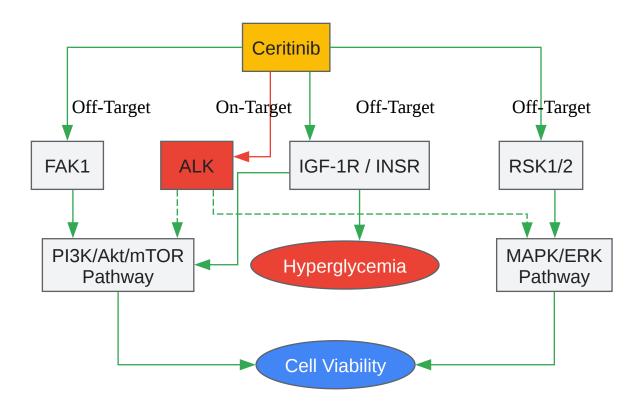


1. Cell Seeding:

- Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the end of the assay.
- · Allow cells to adhere overnight.
- 2. Drug Treatment:
- Prepare serial dilutions of Ceritinib dihydrochloride in culture medium.
- Treat the cells with the various concentrations of Ceritinib for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- 3. Assay Procedure:
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- 4. Data Acquisition:
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

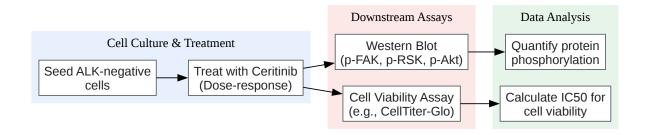
Visualizations





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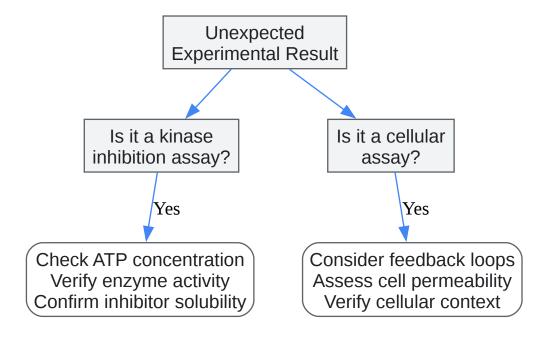
Caption: Off-target signaling pathways of Ceritinib.



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Caption: Experimental workflow for off-target effect analysis.





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